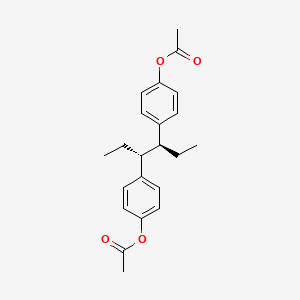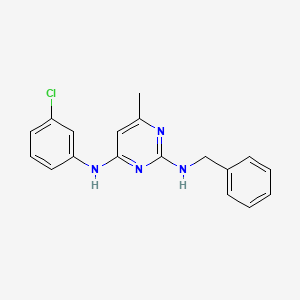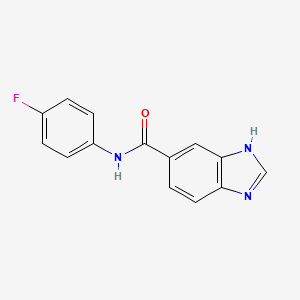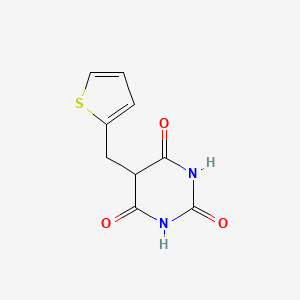![molecular formula C16H18ClN3O B1221160 N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide](/img/structure/B1221160.png)
N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide is an aromatic amide.
科学的研究の応用
Molecular Interaction and Receptor Antagonism
Molecular Interaction with CB1 Cannabinoid Receptor
The compound N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide has been studied for its interaction with the CB1 cannabinoid receptor. The research focused on conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models. It was found that the compound's N1 aromatic ring plays a significant role in the steric binding interaction with the receptor, similar to cannabinoid agonists (Shim et al., 2002).
CB1R Inverse Agonist for Obesity Treatment
Another study discovered N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide as a novel cannabinoid-1 receptor (CB1R) inverse agonist. This compound showed promise in the treatment of obesity by reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism (Yan et al., 2010).
Characterization and Synthesis
Characterization in Pharmaceutical Development
The compound has been characterized using high-performance liquid chromatography/mass spectrometry (HPLC/MS) to identify key structural characteristics. This characterization is crucial for synthesis optimization and the preparation of stable formulations for toxicity studies and clinical trials (Burinsky et al., 1994).
Synthesis and Antimycobacterial Screening
The synthesis of derivatives of N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide and their in vitro antitubercular activities have been explored. One derivative showed significant antitubercular activity and no toxicity against a normal cell line, indicating potential for further drug development (Nayak et al., 2016).
Anticancer and Antimicrobial Agents
Derivatives of the compound have been synthesized and studied for their anticancer activity against a variety of cancer cell lines. Additionally, these compounds demonstrated potent antimicrobial activity, indicating their potential use in overcoming microbial resistance to pharmaceutical drugs (Katariya et al., 2021).
Biological and Pharmacological Activities
Structure-Activity Relationships
A study explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research is crucial for understanding the therapeutic potential of such compounds in antagonizing harmful side effects of cannabinoids (Lan et al., 1999).
Insecticidal Activity
The insecticidal activity of carbamoylated and acylated pyrazolines, which are derivatives of the compound, has been examined. This includes studies on their efficacy against common pests such as cockroaches and house flies (Hasan et al., 1996).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, as well as pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs and demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).
Protective Effects Against Oxidative Stress and DNA Damage
A study on a pyrazolecarboxamide derivative demonstrated its protective effects against lead nitrate-induced oxidative stress and DNA damage in African catfish. This shows the potential of such derivatives in minimizing the effects of lead toxicity (Soliman et al., 2019).
特性
製品名 |
N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]cyclopentanecarboxamide |
|---|---|
分子式 |
C16H18ClN3O |
分子量 |
303.78 g/mol |
IUPAC名 |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]cyclopentanecarboxamide |
InChI |
InChI=1S/C16H18ClN3O/c17-14-7-5-12(6-8-14)10-20-11-15(9-18-20)19-16(21)13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,19,21) |
InChIキー |
DYVWKUVAQABNDB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-[(2-Methyl-4-quinolinyl)amino]phenyl]ethanone](/img/structure/B1221084.png)
![3-methyl-N'-(1-oxo-2-phenoxyethyl)-1-phenyl-5-thieno[2,3-c]pyrazolecarbohydrazide](/img/structure/B1221085.png)
![2-[(4-Bromophenoxy)methyl]-5-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1221086.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B1221088.png)
![1-(4-methylphenyl)-2-[3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium-1-yl]ethanone](/img/structure/B1221090.png)

![[5,6-Dimethyl-3-(pyridin-4-ylmethyl)-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]-(2-furanyl)methanone](/img/structure/B1221095.png)
![2-[(5E)-2,4-dioxo-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1221096.png)
![2-amino-1-[2-(4-morpholinyl)ethyl]-N-prop-2-enyl-3-pyrrolo[3,2-b]quinoxalinecarboxamide](/img/structure/B1221098.png)
![3-[(6-Methyl-4-phenyl-2-quinazolinyl)amino]-1-propanol](/img/structure/B1221099.png)
![4-chlorobenzenesulfonic acid [4-(1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-xanthen-9-yl)phenyl] ester](/img/structure/B1221101.png)
